1-Cyclopropylhex-5-en-1-amine
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Overview
Description
1-Cyclopropylhex-5-en-1-amine is an organic compound characterized by the presence of a cyclopropyl group attached to a hexenyl chain with an amine functional group.
Preparation Methods
The synthesis of 1-Cyclopropylhex-5-en-1-amine can be achieved through several routes. One common method involves the reaction of cyclopropylmethyl bromide with hex-5-en-1-amine under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution . Industrial production methods may involve more scalable approaches, such as catalytic hydrogenation of cyclopropyl-containing precursors or the use of continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-Cyclopropylhex-5-en-1-amine undergoes a variety of chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts. Major products formed from these reactions include imines, nitriles, saturated amines, and haloalkanes .
Scientific Research Applications
1-Cyclopropylhex-5-en-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropylhex-5-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropyl and hexenyl groups provide steric and hydrophobic interactions that influence binding affinity and specificity . These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
1-Cyclopropylhex-5-en-1-amine can be compared with other similar compounds, such as:
Cyclopropylamine: A simpler analog with only a cyclopropyl group attached to the amine.
Hex-5-en-1-amine: Lacks the cyclopropyl group but contains the hexenyl chain with an amine.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group attached to the amine.
The uniqueness of this compound lies in its combination of the cyclopropyl group and the hexenyl chain, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
1-cyclopropylhex-5-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-2-3-4-5-9(10)8-6-7-8/h2,8-9H,1,3-7,10H2 |
InChI Key |
LWOVWZSPTBNAMM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(C1CC1)N |
Origin of Product |
United States |
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